molecular formula C10H16O3 B10844170 4-Cyclohexyl-4-hydroxy-but-2-enoic acid

4-Cyclohexyl-4-hydroxy-but-2-enoic acid

Katalognummer B10844170
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: CGIACWYLNZMXMN-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclohexyl-4-hydroxy-but-2-enoic acid: is an organic compound with the molecular formula C10H16O3. It is characterized by a cyclohexyl group attached to a hydroxy-butenoic acid structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4-hydroxy-but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl 4-bromocrotonate, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclohexyl-4-hydroxy-but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-Cyclohexyl-4-hydroxy-but-2-enoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: Its ability to interact with specific biological targets makes it a useful tool for probing biochemical processes .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives .

Wirkmechanismus

The mechanism of action of 4-Cyclohexyl-4-hydroxy-but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: 4-Cyclohexyl-4-hydroxy-but-2-enoic acid is unique due to its specific combination of a cyclohexyl group and a hydroxy-butenoic acid structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

(E)-4-cyclohexyl-4-hydroxybut-2-enoic acid

InChI

InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h6-9,11H,1-5H2,(H,12,13)/b7-6+

InChI-Schlüssel

CGIACWYLNZMXMN-VOTSOKGWSA-N

Isomerische SMILES

C1CCC(CC1)C(/C=C/C(=O)O)O

Kanonische SMILES

C1CCC(CC1)C(C=CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.